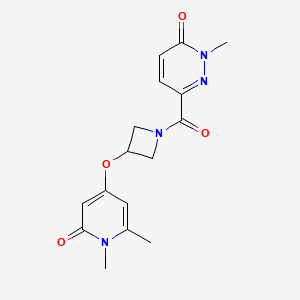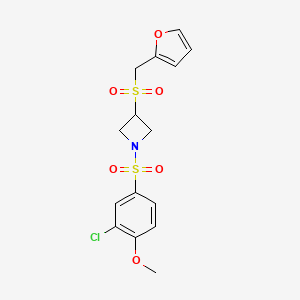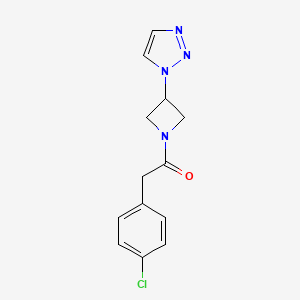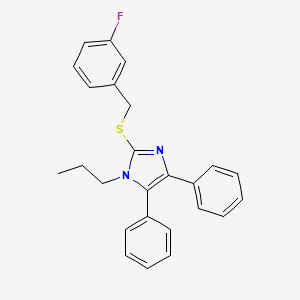![molecular formula C17H14N4O2S B2797653 2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-56-0](/img/structure/B2797653.png)
2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione
Descripción general
Descripción
The compound “2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione” is a white solid . It is a type of isoquinoline , which is a class of heterocyclic compounds. The compound contains a 1,2,4-triazole ring, which is a type of triazole .
Synthesis Analysis
The synthesis of this compound involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction is commonly known as a click reaction and is used for the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The FTIR spectrum shows signals for N–H stretching, C–H stretching (triazole ring and aliphatic), C=O symmetric stretching (amide), and C=C stretching (aromatic ring) . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR spectra provide information about the physical and chemical properties of the compound .Aplicaciones Científicas De Investigación
Characterization and Biological Activity
- NMR Spectroscopy and Growth Inhibitory Potency: A study described the characterization of a combi-molecule designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA, utilizing NMR spectroscopy. This molecule, related to the compound of interest, exhibited growth inhibitory activity, suggesting potential as a prodrug for cancer therapy (Senhaji Mouhri et al., 2017).
Chemosensors
- Fluoride Ion Detection: Derivatives of the compound have been used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection, showcasing the versatility of these molecules in environmental and analytical chemistry (Zhang et al., 2020).
- Anion Determination: Further research synthesized new derivatives of benzo[de]isoquinoline-1,3-dione, exhibiting high chemosensor selectivity for the determination of anions, highlighting their potential in analytical applications (Tolpygin et al., 2012).
Fluorescent and Luminescent Properties
- Thermally Activated Delayed Fluorescent Emitters: The electron-deficient moiety of benzoisoquinoline-1,3-dione was utilized as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters, indicating its role in the development of high-efficiency red TADF devices (Yun & Lee, 2017).
Antimicrobial Activity
- Synthesis and Evaluation Against Microorganisms: Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones were synthesized and showed potent antibacterial and antifungal activities, providing insights into the development of new antimicrobial agents (Kuran et al., 2012).
Electronic and Photophysical Properties
- Photoinitiators of Polymerization: Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, with nitro- or amino- substituents, were used as photoinitiators for polymerization, showcasing a broad absorption spectrum and efficiency under various light sources, including violet-blue LED (Xiao et al., 2015).
Direcciones Futuras
Triazole derivatives have been found to possess immense biological importance and have been used in the development of lead compounds in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines . The compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins, to exert its effects.
Mode of Action
It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This reaction could potentially interfere with the normal functioning of cellular proteins, thereby exerting its effects.
Pharmacokinetics
Similar 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The compound 2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione has been reported to show promising cytotoxic activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Propiedades
IUPAC Name |
2-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-12-6-1-4-11-5-2-7-13(14(11)12)16(23)21(15)8-3-9-24-17-18-10-19-20-17/h1-2,4-7,10H,3,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPQPGUHKDMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331796 | |
| Record name | 2-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione | |
CAS RN |
690249-56-0 | |
| Record name | 2-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)
![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)



![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)

amino}acetate](/img/structure/B2797585.png)
![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)

